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Compound Name:
dihydroxyterephthalate

Cat. No. 88492298

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for Disodium 2,5-
dihydroxyterephthalate and two structurally related alternatives: Disodium Terephthalate and
Disodium 4,4'-biphenyldicarboxylate. This document is intended to assist researchers in
evaluating these compounds for applications in drug development and materials science by
presenting key characterization data in a clear, comparative format, alongside detailed
experimental protocols.

Introduction

Disodium 2,5-dihydroxyterephthalate is a salt of 2,5-dihydroxyterephthalic acid, an organic
compound with potential applications in the synthesis of coordination polymers and metal-
organic frameworks (MOFs)[1]. The arrangement of its functional groups allows for the
formation of robust structures with potential utility in drug delivery and other biomedical
applications. For effective and reproducible research, a thorough understanding of its
physicochemical properties is essential. This guide provides a cross-validation of its
characterization data with that of Disodium Terephthalate, its non-hydroxylated counterpart,
and Disodium 4,4'-biphenyldicarboxylate, an extended aromatic analogue.

Comparative Characterization Data
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The following tables summarize the key characterization data for Disodium 2,5-

dihydroxyterephthalate and its alternatives. It is important to note that direct experimental

data for the disodium salt of 2,5-dihydroxyterephthalic acid is limited in the public domain.

Therefore, data for the parent acid, 2,5-dihydroxyterephthalic acid (DHTA), is included for

reference and inference.

Physical and Chemical Properties

2,5-
Disodium 2,5- ) . . Disodium 4,4'-
. dihydroxytere Disodium . .
Property dihydroxytere . . biphenyldicarb
phthalic Acid Terephthalate
phthalate oxylate
(DHTA)
Molecular
CsHaNaz20e CsHeOs6 CsHaNaz204 Ci14HsNaz20a4
Formula
Molecular Weight  242.08 g/mol 198.13 g/mol 210.09 g/mol [2] 286.19 g/mol
White to off-white
Appearance - ] - -
solid[3]
Soluble in hot Sparingly soluble
Solubility - dimethylformami Soluble in water in agueous
de[3] solutions[4]

Spectroscopic Data

Note: Direct NMR data for Disodium 2,5-dihydroxyterephthalate was not readily available.

Data for derivatives of 2,5-dihydroxyterephthalic acid are presented for reference.
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2,5-
Diethyl 2,5- . L .
. bis(allyloxy)ter Disodium Disodium 4,4'-
dihydroxytere ] . . .
Parameter . ephthalic acid Terephthalate biphenyldicarb
phthalate (in . .
(in DMSO-ds) (in D20) oxylate
CDCIs)[5]
[5]
13.02 (s, 2H, -
COOH), 7.34 (s,
10.14 (s, 2H, -
2H, Ar-H), 6.01
OH), 7.47 (s, 2H,
(m, 2H, -CH=), ~7.8 (s, 4H, Ar-
1H NMR (ppm) Ar-H), 4.40 (q, -
5.43 (dd, 2H, H)
4H, -CHz-), 1.40
=CHz), 5.24 (dd,
(t, 6H, -CHs)
2H, =CHz), 4.60
(d, 4H, -O-CHz-)
166.67 (C=0),
150.09 (C-O),
133.39 (-CH=),
~176 (C=0),
125.36 (Ar-C),
13C NMR (ppm) - ~136 (Ar-C), -
116.92 (=CHz),
~130 (Ar-CH)
115.89 (Ar-C-
COOH), 69.42 (-
O-CHz-)
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Key Peak Assignments

Compound Reference
(cm™)
~3400-3000 (O-H stretch,
2,5-dihydroxyterephthalic acid broad), ~1650 (C=0 stretch), 6]

(DHTA)

~1600, 1450 (aromatic C=C
stretch)

Disodium Terephthalate

~1558 (asymmetric COO~
stretch), ~1389 (symmetric
COO- stretch), ~1088, 1023
(=C-H bend)

[7]

Disodium 4,4'-
biphenyldicarboxylate

~1610 (asymmetric COO~
stretch), ~1400 (symmetric
COO~ stretch), ~850, 770

(aromatic C-H bend)

Inferred from parent acid

] iffraction (XRD)

Crystal Key 20 Peaks

Compound Space Group Reference
System (°)

2,5-

dihydroxyterepht o 13.0, 15.5, 24.5,

i ) Triclinic P-1 [1]

halic acid 26.2,28.0

(anhydrous)

Disodium ) 9.0, 17.0, 26.8,
Orthorhombic Pbc21 [2]

Terephthalate 28.2,30.5

Dicobalt 4,4'-

biphenyldicarbox  Triclinic P-1 - [7]

ylate dihydroxide

Experimental Protocols

The following are detailed meth
guide.

odologies for the key characterization techniques cited in this
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.
Protocol:

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., D20, DMSO-ds). Ensure complete dissolution.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to
12 ppm.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
0 to 220 ppm.

o Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:

e Sample Preparation (ATR):
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o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o Place a small amount of the powdered sample directly onto the crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

e Instrumentation: Use a FT-IR spectrometer equipped with a universal ATR accessory.

o Data Acquisition:

[¢]

Collect a background spectrum of the empty ATR crystal.

[e]

Collect the sample spectrum.

o

Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

[¢]

The data is usually collected over a range of 4000-400 cm™1.
o Data Analysis:

o The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™1).

o Identify characteristic absorption bands corresponding to specific functional groups.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of the compound.
Protocol:
e Sample Preparation:
o Finely grind the crystalline sample to a homogenous powder using a mortar and pestle.
o Mount the powder on a sample holder, ensuring a flat, level surface.

e Instrumentation: Employ a powder X-ray diffractometer with a Cu Ka radiation source (A =
1.5406 A).
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o Data Acquisition:
o Scan the sample over a 20 range of 5° to 80°.
o Set the step size to 0.02° and the scan speed to 1-2°/min.
e Data Analysis:
o Process the raw data to identify the positions (28) and intensities of the diffraction peaks.

o Compare the experimental diffraction pattern with standard patterns from crystallographic
databases (e.g., ICDD) for phase identification.

o The crystal system and space group can be determined through indexing and refinement
procedures.

Workflow and Pathway Visualizations

To aid in understanding the experimental and analytical processes, the following diagrams are

provided.

General Experimental Workflow for Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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